BenchChemオンラインストアへようこそ!

(S)-1-cyclobutylethanaMine

Medicinal Chemistry Chiral Resolution Structure-Activity Relationship

(S)-1-cyclobutylethanamine (CAS 677743-98-5) is a chiral primary amine characterized by a cyclobutyl group attached to an ethanamine backbone. This compound serves as a key chiral building block in medicinal chemistry, particularly for synthesizing active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and specific G-protein coupled receptors.

Molecular Formula C6H13N
Molecular Weight 99.17
CAS No. 677743-98-5
Cat. No. B3395516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-cyclobutylethanaMine
CAS677743-98-5
Molecular FormulaC6H13N
Molecular Weight99.17
Structural Identifiers
SMILESCC(C1CCC1)N
InChIInChI=1S/C6H13N/c1-5(7)6-3-2-4-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1
InChIKeyGDGHPMLCHFTAIY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Cyclobutylethanamine CAS 677743-98-5: Chiral Amine Procurement for Enantioselective Synthesis and CCR5-Targeted Drug Development


(S)-1-cyclobutylethanamine (CAS 677743-98-5) is a chiral primary amine characterized by a cyclobutyl group attached to an ethanamine backbone [1]. This compound serves as a key chiral building block in medicinal chemistry, particularly for synthesizing active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and specific G-protein coupled receptors [2]. Its defined (S)-stereochemistry and constrained cyclobutane ring offer distinct conformational rigidity compared to linear alkyl amines, making it a valuable intermediate for constructing molecules with enhanced target binding properties . Commercial availability from multiple vendors typically ranges from 95% to 98% purity, with the compound commonly offered as a free base or as its hydrochloride salt for improved handling and stability .

Why Generic Substitution of (S)-1-Cyclobutylethanamine Fails: The Cost of Enantiomeric and Structural Ambiguity in Drug Discovery


Generic substitution with racemic 1-cyclobutylethanamine (CAS 60637-96-9) or its positional isomer, 2-cyclobutylethanamine (CAS 60637-97-0), is not chemically or pharmacologically equivalent and introduces significant risk in research and development workflows. The racemic mixture contains a 1:1 ratio of the (S)- and (R)-enantiomers . In a chiral biological environment, the (R)-enantiomer may exhibit a different, reduced, or even antagonistic pharmacological profile compared to the (S)-enantiomer, potentially confounding structure-activity relationship (SAR) studies and leading to false negatives or misinterpretation of biological data . Furthermore, the positional isomer 2-cyclobutylethanamine alters the spatial relationship between the amine and the cyclobutyl ring, which can drastically change the molecule's fit within a target's binding pocket, affecting potency and selectivity . The use of these non-specific alternatives compromises the reproducibility and interpretability of experimental outcomes, making them unsuitable for projects requiring precise stereochemical control and reliable biological activity.

(S)-1-Cyclobutylethanamine: Quantitative Comparative Evidence for Informed Procurement


Defined Enantiomeric Purity vs. Racemic Mixture: A Critical Factor for Reproducible SAR

The target compound, (S)-1-cyclobutylethanamine, is offered as a single enantiomer with a specified optical purity, typically indicated by its specific optical rotation or chiral HPLC purity . In contrast, the racemic mixture (CAS 60637-96-9) is an equimolar blend of (S)- and (R)-enantiomers, effectively diluting the active stereoisomer by 50% and introducing a second chemical entity with unknown biological activity . This fundamental difference means that using the (S)-enantiomer provides a well-defined, single molecular entity for research, whereas the racemate introduces confounding variables that can obscure true structure-activity relationships.

Medicinal Chemistry Chiral Resolution Structure-Activity Relationship

Validated Synthetic Route Yields High-Purity (S)-Enantiomer via a Defined Chiral Auxiliary Approach

A patented preparation method for (S)-1-cyclobutylethanamine hydrochloride (the salt form of the target compound) utilizes (R)-(+)-tert-butylsulfinamide as a chiral auxiliary in a multi-step synthesis to achieve high enantiomeric purity [1]. This method contrasts with less defined routes that may yield racemic or low-purity material. The patent describes a specific synthetic sequence: condensation of cyclobutyl methyl ketone with the chiral auxiliary, followed by diastereoselective reduction with a reagent like L-Selectride, and subsequent deprotection to yield the desired (S)-enantiomer . This defined pathway ensures a consistent and high-quality product, which is critical for reproducible downstream chemistry.

Organic Synthesis Process Chemistry Chiral Resolution

Specified Commercial Purity: A Direct Metric for Procurement Decisions

Commercially, (S)-1-cyclobutylethanamine is available with specified minimum purities, providing a clear metric for procurement. For instance, the free base is offered by Leyan at ≥98% purity (CAS 677743-98-5) and by AKSci at ≥95% purity . The hydrochloride salt (CAS 1355969-30-0) is also available, with purities specified by vendors like Fluorochem . In comparison, the (R)-enantiomer (CAS 778575-09-0) is listed by AchemBlock at 97% purity . These specified purities allow researchers to select a grade appropriate for their specific application, whether it be for high-precision medicinal chemistry campaigns or for larger-scale intermediate synthesis.

Quality Control Chemical Procurement Analytical Chemistry

Specific Application in CCR5 Antagonist Development: A Targeted Research Avenue

Preliminary pharmacological screening data indicates that derivatives of (S)-1-cyclobutylethanamine can function as CCR5 antagonists [1]. CCR5 is a major co-receptor for HIV entry into host cells and a validated therapeutic target for HIV infection, as well as being implicated in inflammatory conditions like asthma and rheumatoid arthritis [2]. While the specific compound data is not a direct head-to-head comparison, this target-specific application distinguishes the compound from other simple chiral amines that may not have been profiled against this therapeutically relevant receptor. This provides a specific, hypothesis-driven rationale for incorporating this building block into drug discovery programs targeting the CCR5 axis.

HIV Immunology GPCR Chemokine Receptor

Optimal Research and Industrial Applications for (S)-1-Cyclobutylethanamine: Evidence-Driven Scenarios


Enantioselective Synthesis of CNS-Targeted Drug Candidates

The defined (S)-stereochemistry of (S)-1-cyclobutylethanamine makes it an ideal chiral building block for constructing enantiomerically pure CNS-active pharmaceutical candidates [1]. The cyclobutyl group can enhance blood-brain barrier penetration and target binding affinity, while the chiral amine provides a handle for introducing additional pharmacophores with controlled stereochemistry. This is a superior choice over racemic 1-cyclobutylethanamine, as it avoids the synthesis of diastereomeric mixtures that would require costly and time-consuming chiral separation steps later in the development process.

Development of Novel CCR5 Antagonists for HIV and Inflammatory Diseases

Given the preliminary data suggesting that derivatives of (S)-1-cyclobutylethanamine can act as CCR5 antagonists, this compound is a strategic starting material for medicinal chemistry programs focused on this target [2]. Researchers can incorporate the (S)-cyclobutylethanamine moiety as a core scaffold or as a key fragment in the design and synthesis of novel, patentable CCR5 inhibitors for treating HIV infection, asthma, rheumatoid arthritis, and COPD. This provides a clear, target-based rationale for procuring this specific chiral amine.

Synthesis of Integrin Antagonists Using Cyclobutane-Based Scaffolds

Recent research highlights the utility of functionalized cyclobutane rings, including cyclobutylamines like (S)-1-cyclobutylethanamine, as central scaffolds in the development of integrin antagonists [3]. The constrained geometry of the cyclobutane ring is valuable for mimicking the arginine-glycine-aspartic acid (RGD) motif. Using the single (S)-enantiomer ensures that the three-dimensional presentation of the amine group is consistent and predictable, which is critical for achieving high affinity and selectivity for specific integrin subtypes such as αvβ3.

Asymmetric Catalysis and Chiral Ligand Design

As a commercially available, enantiopure primary amine, (S)-1-cyclobutylethanamine serves as a versatile precursor for synthesizing novel chiral ligands and organocatalysts . Its unique combination of a compact, rigid cyclobutyl ring and a chiral center can impart distinct steric and electronic properties to the resulting catalyst, potentially leading to enhanced enantioselectivity and reaction rates in asymmetric transformations compared to ligands derived from more common, flexible chiral amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-cyclobutylethanaMine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.